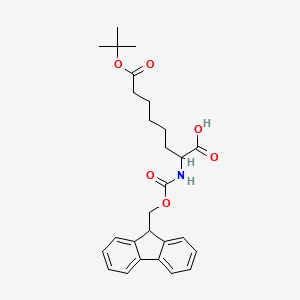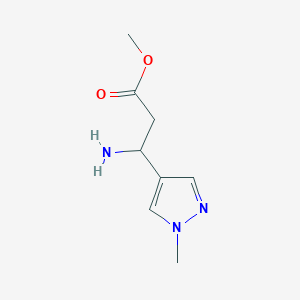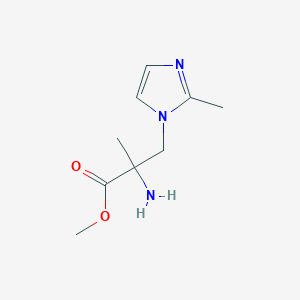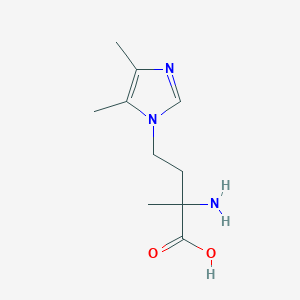![molecular formula C12H20INO2 B13642158 tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)
tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core.
Métodos De Preparación
The synthesis of tert-butyl N-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)carbamate typically involves multiple steps One common synthetic route includes the iodination of a bicyclo[11The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives, often using hydrogenation or other reducing agents.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and reactivity.
Materials Science: The compound is explored for its potential in creating new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can modulate various biological pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate include:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclo[1.1.1]pentane core but differs in the functional groups attached.
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with a hydroxymethyl group instead of an iodine atom
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C12H20INO2 |
|---|---|
Peso molecular |
337.20 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]carbamate |
InChI |
InChI=1S/C12H20INO2/c1-10(2,3)16-9(15)14-5-4-11-6-12(13,7-11)8-11/h4-8H2,1-3H3,(H,14,15) |
Clave InChI |
XYNAJUPMDWTZHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC12CC(C1)(C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)




![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)






